3-Chloro-5-fluoro-4-hydroxybenzoic acid
Overview
Description
3-Chloro-5-fluoro-4-hydroxybenzoic acid is a chemical compound with the CAS Number: 455-57-2. It has a molecular weight of 190.56 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluoro-4-hydroxybenzoic acid is1S/C7H4ClFO3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10H, (H,11,12)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-4-hydroxybenzoic acid is a powder at room temperature . It has a melting point of 219-221°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Antimicrobial Drugs : 3-Chloro-5-fluoro-4-hydroxybenzoic acid serves as a key intermediate in synthesizing antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthesis method from 2,4-difluoro-3-chlororobenzoic acid, involving steps like nitration, esterification, and hydrolysis, achieved a 70% overall yield. This synthesis approach offers improved yield and controllable reaction conditions (Zhang et al., 2020).
Biocatalysis and Biochemical Reactions
- Enzymatic Hydroxylation Studies : Research on 3-Hydroxybenzoate 4-hydroxylase, an enzyme purified from Pseudomonas testosteroni, indicates that it catalyzes the transformation of 3-hydroxybenzoate to protocatechuate. This study also explored the enzyme's interaction with several analogues of 3-hydroxybenzoate, including 3-chloro-5-fluoro-4-hydroxybenzoic acid, as potential substrates (Michalover et al., 1973).
Plant Disease Control
- Developing Plant Protection Agents : Research on salicylic acid derivatives for plant disease resistance revealed that several fluorinated or chlorinated derivatives, including 3-chloro-5-fluoro-4-hydroxybenzoic acid, are effective in inducing plant defenses against pathogens. These derivatives are promising candidates for new plant protection agents due to their ability to induce systemic acquired resistance and pathogenesis-related proteins in plants (Silverman et al., 2005).
Environmental and Waste Treatment
- Degradation in Treated Effluents : A study focusing on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in biological treated effluent demonstrated that gamma irradiation leads to complete decomposition and partial mineralization of this compound. The research provides insights into the treatment of chlorinated aromatic compounds in waste management (Chu & Wang, 2016).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .
Future Directions
3-Fluoro-4-hydroxybenzoic acid, a similar compound, may be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids. It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . This suggests potential future directions for the use of 3-Chloro-5-fluoro-4-hydroxybenzoic acid in similar applications.
properties
IUPAC Name |
3-chloro-5-fluoro-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQCNONLNOPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-hydroxybenzoic acid | |
CAS RN |
455-57-2 | |
Record name | 3-chloro-5-fluoro-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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